molecular formula C25H19N3O6 B2647680 [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate CAS No. 522603-98-1

[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate

Cat. No.: B2647680
CAS No.: 522603-98-1
M. Wt: 457.442
InChI Key: VHEUQCRPYIOVLX-UHFFFAOYSA-N
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Description

[4-[(E)-2-Cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate is a synthetic organic compound featuring a conjugated enone system with a cyano group, a nitro-substituted anilino moiety, and a 4-methylbenzoate ester.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O6/c1-16-3-6-18(7-4-16)25(30)34-22-12-5-17(14-23(22)33-2)13-19(15-26)24(29)27-20-8-10-21(11-9-20)28(31)32/h3-14H,1-2H3,(H,27,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEUQCRPYIOVLX-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include cyanoacetic acid, nitroaniline, and methoxybenzaldehyde. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its functional groups allow it to interact with specific biological targets, making it useful for investigating biochemical pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to interact with specific molecular targets, leading to the development of new drugs or treatments for various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and materials with unique properties. Its versatility makes it valuable for developing new products and improving existing ones.

Mechanism of Action

The mechanism of action of [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate involves its interaction with specific molecular targets The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, enabling comparisons based on substituent effects:

Compound Name (Reference) Key Substituents Functional Groups Notable Properties
Target Compound 4-Nitroanilino, 4-methylbenzoate Cyano, enone, ester, nitro Likely high polarity due to nitro group; potential for strong intermolecular interactions
Compound 1d () 4-Methoxyphenyl, acrylate Acrylate, methoxy Lower yield (20.22%) and higher melting point (157.9–160.9°C); methoxy group enhances electron density
Compound 2c () 4-Chlorobenzoate Chloro, benzoate Moderate yield (67.5%); higher melting point (162.5–164°C) due to chloro substitution
Ethyl 4-[3-...]benzoate () Pyrrole, methoxyanilino Pyrrole, cyano, ester Increased steric bulk from pyrrole; likely reduced solubility compared to simpler esters
Compound in Ethoxycarbonylanilino Ethoxycarbonyl, cyano Ethoxycarbonyl group may enhance lipophilicity vs. nitro group in target compound

Physicochemical Properties

  • Melting points : Nitro and chloro substituents (as in the target compound and Compound 2c) correlate with higher melting points compared to methoxy or methyl groups, likely due to stronger dipole-dipole interactions .
  • Solubility: The nitro group in the target compound may reduce solubility in nonpolar solvents compared to ethoxycarbonyl () or methoxy groups .

Spectroscopic Characterization

  • NMR and MS: Similar compounds () were characterized via $ ^1H $-NMR (e.g., methoxy protons at ~3.8 ppm) and ESI-MS for molecular ion confirmation. The target compound’s cyano and nitro groups would produce distinct $ ^{13}C $-NMR signals (~115 ppm for cyano, ~150 ppm for nitro) .

Research Findings and Limitations

  • Key gaps : Direct experimental data (e.g., melting point, synthetic yield) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
  • Contradictions : shows methoxy-substituted compounds (e.g., 2d) achieve higher yields than chloro or nitro analogs, suggesting the target compound’s synthesis may require optimized conditions .

Biological Activity

The compound [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including a cyano group, nitroaniline moiety, and methoxybenzoate, which suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C25H19N3O6C_{25}H_{19}N_{3}O_{6}, and its structure features multiple bioactive substructures that enhance its pharmacological potential. The presence of the nitro group is particularly noteworthy due to its association with cytotoxic effects against various cancer cell lines.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity : Compounds with nitroaniline moieties have shown promising antibacterial properties.
  • Antifungal Properties : Similar structures have been linked to antifungal activity.
  • Anticancer Effects : The cyano group may enhance interactions with biological targets, leading to cytotoxic effects against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Interaction : The unique arrangement of substituents may facilitate binding to specific biological macromolecules, such as proteins and nucleic acids.
  • Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups often induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
4-NitroanilineNitro group on anilineAntibacterial
Methoxybenzoate derivativesEster functional groupsAnticancer
Cyanoacrylate compoundsCyano groupsAdhesive properties

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of nitroaniline exhibited significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the nitro group in the structure enhances anticancer efficacy.
  • Antibacterial Assays : Research on similar compounds indicated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents based on this compound's structure.
  • Inhibition Studies : Investigations into enzyme inhibition revealed that certain structural analogs effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders.

Computational Predictions

Biological activity predictions using computational methods such as PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit significant pharmacological potential. These models assess the likelihood of various biological activities based on structural characteristics.

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